Tolperisone hydrochloride Tolperisone hydrochloride Tolperisone hydrochloride is an aromatic ketone.
A centrally acting muscle relaxant that has been used for the symptomatic treatment of spasticity and muscle spasm. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1211)
Brand Name: Vulcanchem
CAS No.: 3644-61-9
VCID: VC20740736
InChI: InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H
SMILES: CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Molecular Formula: C16H24ClNO
Molecular Weight: 281.82 g/mol

Tolperisone hydrochloride

CAS No.: 3644-61-9

Cat. No.: VC20740736

Molecular Formula: C16H24ClNO

Molecular Weight: 281.82 g/mol

* For research use only. Not for human or veterinary use.

Tolperisone hydrochloride - 3644-61-9

CAS No. 3644-61-9
Molecular Formula C16H24ClNO
Molecular Weight 281.82 g/mol
IUPAC Name 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H
Standard InChI Key ZBUVYROEHQQAKL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Canonical SMILES CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl

Chemical Properties and Structure

Tolperisone hydrochloride (C16H23NO·HCl) is an aryl alkyl β-aminoketone with a molecular weight of 281.821. The compound contains one asymmetric carbon atom positioned α to the carbonyl group, resulting in potential stereoisomerism. It is typically used in its racemic form, although some studies indicate that the enantiomers may have different potencies, with the dextrorotatory enantiomer reportedly showing less effectiveness .

Physical and Chemical Characteristics

The molecular formula of tolperisone hydrochloride is C16H23NO·HCl, and it has the following structural properties:

PropertyCharacteristic
StereochemistryRacemic
Molecular FormulaC16H23NO·HCl
Molecular Weight281.821
Optical Activity(+/-)
Defined Stereocenters0/1
E/Z Centers0
Charge0

According to the Biopharmaceutics Classification System (BCS), tolperisone hydrochloride is classified as a "Class-I" drug, demonstrating both high solubility and high permeability characteristics . These properties contribute to its favorable absorption profile in clinical applications, making it pharmacokinetically advantageous.

Pharmacological Properties

Pharmacokinetics

Tolperisone hydrochloride exhibits favorable pharmacokinetic properties that contribute to its clinical utility. The drug is rapidly and completely absorbed from the gastrointestinal tract following oral administration. Peak plasma concentrations are typically reached within 0.9-1.0 hours after dosing, indicating rapid absorption .

The elimination half-life of tolperisone hydrochloride ranges from 1.5 to 2.5 hours, necessitating multiple daily dosing regimens to maintain therapeutic plasma concentrations . This relatively short half-life contributes to its safety profile by reducing the risk of accumulation with repeated dosing.

Therapeutic Applications

Clinical Indications

Tolperisone hydrochloride has demonstrated efficacy in treating a wide range of pathological conditions. Its primary applications include:

  • Acute and chronic muscle spasm

  • Neurological conditions requiring muscle relaxation

  • Electroconvulsive therapy adjunct

  • Orthopedic manipulation

  • Myelopathy and encephalomyelitis

  • Spondylosis and spondylarthrosis

  • Cervical and lumbar syndrome

  • Arthrosis of large joints

  • Vascular conditions including obliterating atherosclerosis of extremity vessels

  • Diabetical angthromboangitis obliterans

  • Raynaud's syndrome

In the Indian market, tolperisone hydrochloride was relatively recently introduced specifically for acute and chronic back pain and spasticity of neurological origin . This indicates expanding clinical recognition of its therapeutic value in these conditions.

Clinical Evidence

Efficacy in Acute Low Back Pain with Muscle Spasm

A multicentric, randomized comparative clinical trial evaluated the efficacy of tolperisone hydrochloride compared to thiocolchicoside in treating acute low back pain with associated muscle spasm. The study design included multiple objective measurements to assess muscle spasm severity and treatment response .

The primary assessment parameters included:

  • Finger-to-floor distance (FFD)

  • Articular excursion during Lasegue's maneuver

  • Modified Schober's test

  • Visual analogue scale scores for pain (both at rest and during movement)

Clinical Trial Results

The clinical comparison between tolperisone hydrochloride (150 mg thrice daily) and thiocolchicoside (8 mg twice daily) demonstrated several significant findings:

  • Both medications significantly improved finger-to-floor distance (FFD) over the 7-day treatment period. The mean FFD decreased from 39.72 (±29.20) cm at baseline to 11.97 (±9.83) cm in the tolperisone group, compared to a reduction from 42.85 (±28.28) cm to 16.80 (±11.77) cm in the thiocolchicoside group .

  • The percentage reduction in FFD was greater with tolperisone (-69.87%) than with thiocolchicoside (-60.80%) by day 7, a statistically significant difference (p = 0.001) .

  • Pain scores improved more substantially with tolperisone. The mean pain on movement score decreased from 7.72 (±1.40) at baseline to 2.99 (±1.43) in the tolperisone group, compared to a reduction from 7.73 (±1.49) to 3.94 (±1.46) in the thiocolchicoside group by day 7 .

  • Statistical significance favoring tolperisone was observed for pain at rest scores on both day 3 (p = 0.003) and day 7 (p = 0.0001), indicating more rapid and effective relief .

Rescue Medication Requirements

An important indicator of treatment efficacy was the need for rescue analgesic medication. The study provided diclofenac sodium as rescue medication for participants with inadequate pain control. Significantly fewer patients in the tolperisone group (16 patients) required rescue medication compared to the thiocolchicoside group (39 patients), suggesting superior pain control with tolperisone hydrochloride .

Global Assessment of Efficacy and Tolerability

Physician assessment of treatment efficacy showed that tolperisone hydrochloride produced good to excellent results in 90.25% of patients, compared to 73.33% for thiocolchicoside. Similarly, patient assessment of tolerability indicated good to excellent ratings in 89.9% of the tolperisone group versus only 52.5% in the thiocolchicoside group .

These global assessments provide strong evidence for both the efficacy and tolerability advantages of tolperisone hydrochloride in clinical practice.

Formulation and Drug Delivery

Sustained-Release Formulations

Considerable pharmaceutical research has focused on developing optimal formulations of tolperisone hydrochloride to enhance its therapeutic profile. Given its relatively short half-life (1.5-2.5 hours), sustained-release formulations offer potential advantages in maintaining therapeutic concentrations with reduced dosing frequency.

Research has explored various polymer matrices to control the release of tolperisone hydrochloride. Studies investigating Methocel K100M as a hydrophilic matrix former have demonstrated promising results in producing sustained drug release profiles. Investigations have shown that increasing the polymer content predictably extends the drug release time, while the addition of channel-forming agents like lactose can modulate the release profile .

Bilayer Tablet Formulations with Diclofenac Sodium

Given that pain often accompanies muscle spasm, combination therapies of tolperisone hydrochloride with analgesics present a rational approach to comprehensive symptom management. Research has been conducted on bilayer tablet formulations containing both tolperisone hydrochloride (450 mg) and diclofenac sodium (100 mg) for simultaneous treatment of muscle spasm and pain .

In one study, nine different formulations were developed with varying contents of Methocel K100M and lactose to optimize the release profiles of both active ingredients. The release characteristics of these formulations are presented in the following table:

FormulationMethocel/Lactose Ratio (% w/w)Drug Release Profile
T1-T375/10, 75/20, 75/30Variable release rates based on lactose content
T4-T6100/10, 100/20, 100/30Intermediate release duration
T7-T9125/10, 125/20, 125/30Extended release profiles

The experimental formulation designated as T7 (with 125/10 Methocel/lactose ratio) demonstrated particularly favorable characteristics, achieving 100.27% drug release over a 23-hour period . This extended-release profile would allow once-daily dosing, potentially improving patient compliance while maintaining therapeutic efficacy.

Release Kinetics and Statistical Analysis

Factorial design studies (3² factorial design) have provided valuable insights into the effects of polymer content (Methocel K100M) and channel-forming agent (lactose) on drug release parameters. Statistical analysis confirmed significant effects (p<0.05) of both variables on release kinetics, including the time required for 50% release (t50), 90% release (t90), and cumulative release at various time points (Q1, Q12, Q18, Q22) .

Mathematical modeling of the release kinetics revealed a diffusion exponent value of 0.660, indicating an anomalous non-Fickian release mechanism. This suggests that both diffusion and erosion contribute to the drug release process from the hydrophilic matrix system .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator